molecular formula C10H9NO3 B8538509 6-Ethylisatoic anhydride CAS No. 34934-06-0

6-Ethylisatoic anhydride

Cat. No. B8538509
CAS No.: 34934-06-0
M. Wt: 191.18 g/mol
InChI Key: KYMCWXDAAGSYJE-UHFFFAOYSA-N
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Patent
US05773613

Procedure details

5-Ethylisatin (70 g), acetic acid (200 ml) and concentrated sulfuric acid (0.8 ml) were charged in a 500 ml two-necked flask, followed by stirring at room temperature. Then, 50 ml of aqueous 30% hydrogen peroxide was added dropwise and, after stirring at 60° to 65° C. for additional one hour, the mixture was cooled. The deposited solid was filtered, washed with water and dried under vacuum to obtain 6-ethylisatoic anhydride. Crude yield: 35 g
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:4]=[C:5]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[C:6]2=O)C.S(=O)(=O)(O)O.OO.[C:21]([OH:24])(=[O:23])[CH3:22]>>[CH2:5]([C:4]1[CH:3]=[CH:11][CH:10]=[C:9]2[NH:8][C:7](=[O:12])[O:24][C:21](=[O:23])[C:22]=12)[CH3:6]

Inputs

Step One
Name
Quantity
70 g
Type
reactant
Smiles
C(C)C=1C=C2C(C(NC2=CC1)=O)=O
Name
Quantity
0.8 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
200 mL
Type
reactant
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
by stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
after stirring at 60° to 65° C. for additional one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was cooled
FILTRATION
Type
FILTRATION
Details
The deposited solid was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)C=1C=CC=C2C1C(=O)OC(N2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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